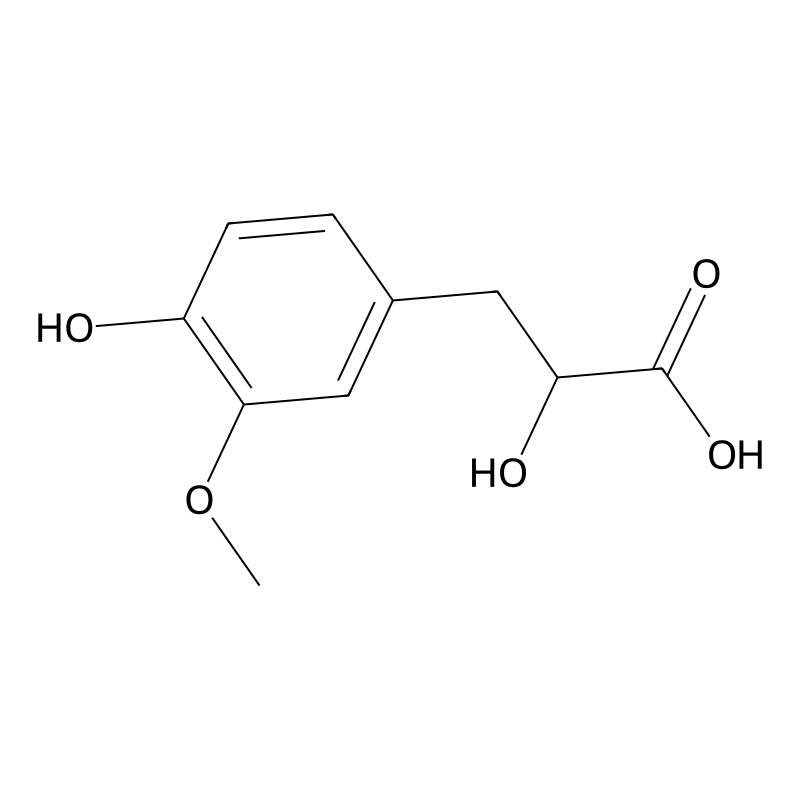

Vanillactic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Vanillactic acid (VLA) is a phenylpropanoic acid derivative functioning as a critical catecholamine metabolite and a bio-based aromatic precursor. In clinical and analytical settings, it is primarily procured as a high-purity reference standard for mass spectrometry (LC-MS/GC-MS) to diagnose primary neurotransmitter defects and stratify neuroblastoma risk. Structurally, it features both a phenolic hydroxyl group and an alpha-hydroxy acid moiety, distinguishing it from simpler organic acids and enabling its secondary use as a functionalized monomer in the synthesis of specialty bio-based polyesters[1].

In clinical assay development, substituting vanillactic acid with downstream catecholamine metabolites like homovanillic acid (HVA) or vanillylmandelic acid (VMA) fundamentally compromises diagnostic accuracy. In metabolic disorders such as Aromatic L-amino acid decarboxylase (AADC) deficiency, the synthesis of dopamine is blocked, causing HVA and VMA levels to collapse. Conversely, vanillactic acid is formed via an alternative metabolic shunt from L-DOPA and actively accumulates. Relying on generic downstream metabolites leads to ambiguous results or false negatives, whereas quantifying the specific accumulation of vanillactic acid provides a direct, positive indicator of the metabolic block, making pure target standards indispensable for assay calibration [1].

VLA/VMA Ratio for AADC Deficiency Diagnosis

In the diagnosis of AADC deficiency, relying on single downstream metabolites is insufficient. Research demonstrates that the VLA/VMA ratio provides a highly specific diagnostic marker. In confirmed AADC deficient patients, the mean VLA/VMA ratio reaches 23.16, compared to a baseline of 0.07 in non-AADC controls. This >300-fold increase allows for definitive, non-invasive urinary screening where conventional single-metabolite assays fail [1].

| Evidence Dimension | Diagnostic VLA/VMA Ratio |

| Target Compound Data | Mean ratio of 23.16 (AADC deficient patients) |

| Comparator Or Baseline | Mean ratio of 0.07 (Healthy controls) |

| Quantified Difference | >300-fold elevation in target state |

| Conditions | Urinary organic acid analysis via liquid-liquid extraction and mass spectrometry |

Procuring high-purity vanillactic acid standards is critical for clinical laboratories to accurately calibrate this specific diagnostic ratio and prevent false negatives in neurotransmitter defect screening.

Neuroblastoma Pretreatment Risk Assessment

Conventional neuroblastoma screening relies on HVA and VMA, which can miss up to 10% of cases. A novel scoring system incorporating vanillactic acid and 3-methoxytyramine sulfate (MTS) demonstrates enhanced diagnostic accuracy. The VLA-inclusive model achieved an Area Under the Curve (AUC) of 0.978 for diagnosis, outperforming the conventional HVA/VMA model (AUC 0.964). More importantly, for pretreatment risk assessment (low vs. intermediate/high risk), the VLA model achieved an AUC of 0.871 compared to 0.680 for the conventional baseline[1].

| Evidence Dimension | Diagnostic Accuracy (AUC) for Risk Stratification |

| Target Compound Data | AUC 0.871 (VLA + MTS model) |

| Comparator Or Baseline | AUC 0.680 (HVA + VMA conventional model) |

| Quantified Difference | +0.191 AUC improvement in risk prediction |

| Conditions | LC-MS analysis of urinary catecholamine metabolites |

Upgrading diagnostic panels to include vanillactic acid significantly improves the detection of high-risk neuroblastomas, driving the need for target reference materials in assay development.

Automated Liquid-Liquid Extraction Recovery

For high-throughput clinical workflows, the processability and extraction efficiency of a biomarker are paramount. In miniaturized, automated urinary organic acid extraction protocols using ethyl acetate, vanillactic acid demonstrates excellent recovery and linearity. Across a concentration range of 0 to 300 mg/L, vanillactic acid achieved a correlation coefficient (r) of >0.994, ensuring reliable quantification without the need for sample dilution, whereas other organic acids like malonic acid failed to meet the 0.995 acceptable threshold under identical conditions[1].

| Evidence Dimension | Extraction Linearity (Correlation Coefficient, r) |

| Target Compound Data | r > 0.994 (Vanillactic acid) |

| Comparator Or Baseline | r < 0.995 (Malonic acid baseline failure) |

| Quantified Difference | Maintains high linearity where other short-chain acids fail |

| Conditions | Automated liquid-liquid extraction with ethyl acetate followed by GC-MS derivatization |

High extraction linearity confirms that vanillactic acid is highly processable in standard automated clinical workflows, minimizing assay optimization time for diagnostic labs.

Neurotransmitter Defect Diagnostic Panels

Utilized as a primary reference standard to calibrate the VLA/VMA ratio, enabling the definitive identification of AADC deficiency where downstream metabolite tracking fails [1].

Neuroblastoma Screening and Risk Stratification

Integrated into next-generation predictive scoring models to improve the Area Under the Curve (AUC) for detecting high-risk neuroblastomas compared to legacy HVA/VMA assays[2].

Automated Clinical High-Throughput Screening

Employed as a highly recoverable target analyte in miniaturized liquid-liquid extraction workflows, ensuring consistent linearity and reproducibility in automated GC-MS pipelines [3].

References

- [1] Kör, D., et al. (2020). Semi-quantitative detection of a vanillactic acid/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency. Molecular Genetics and Metabolism, 131(1-2), 163-170.

- [2] Matsubara, K., et al. (2022). Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations. Cancer Medicine.

- [3] Al-Dirbashi, O. Y., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. MDPI.

Physical Description

XLogP3

Other CAS

Wikipedia

Explore Compound Types